Indanazoline

Overview

Description

Indanazoline is not directly mentioned in the provided papers; however, the papers discuss various indazole derivatives, which are closely related to this compound. Indazole is a heterocyclic aromatic organic compound that features a pyrazole ring fused to a benzene ring. This scaffold is significant in medicinal chemistry due to its pharmacological properties and is also used in material science because of its structural characteristics .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of extensive research. A variety of synthetic strategies have been employed, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 1H-indazoles can be synthesized from o-aminobenzoximes using methanesulfonyl chloride and triethylamine, which is a mild method compared to previous approaches . Another practical synthesis involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine . Additionally, the synthesis of fluorescent indazoles has been achieved by palladium-catalyzed benzannulation of pyrazoles with alkynes . A robust protocol for the C-3 arylation of indazoles has also been developed, which is crucial for creating compounds with potential applications in pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a nitrogen atom within the five-membered pyrazole ring, which is fused to a benzene ring. This structure is versatile and can be modified to alter the compound's physical and chemical properties, such as fluorescence . The indazole scaffold can be further functionalized to create a wide array of derivatives with varying biological activities .

Chemical Reactions Analysis

Indazole derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. For example, the photochemical synthesis of indazolo[3,2-b]quinazolines involves exposing certain precursors to UV light, which also imparts redox-switching properties to the compounds . The FeBr3/O2 mediated intramolecular C-H amination is another reaction that allows the formation of substituted 1H-indazoles and 1H-pyrazoles . These reactions are crucial for the development of indazole-based compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure and the substituents attached to the core scaffold. For instance, the introduction of electron-withdrawing groups at the 2-phenyl ring of 2-phenyl-2H-indazole derivatives has been shown to favor antiprotozoal activity . The photochemical properties of indazoles can be manipulated by varying the substituents at the benzene ring, leading to the development of new fluorophores . Additionally, the redox-switching properties of indazolo[3,2-b]quinazolines demonstrate the potential for these compounds to be used in applications that require reversible color and emission changes .

Scientific Research Applications

1. Ruthenium Anticancer Drug Candidates

Indanazoline, structurally related to certain ruthenium(III) coordination compounds, has been studied in the field of medicinal inorganic chemistry, particularly for its potential in cancer treatment. Compounds like KP1019, containing indazole (a similar compound to this compound), have shown promise as cytotoxic agents for treating platinum-resistant colorectal cancers and other malignancies (Alessio & Messori, 2019).

2. Chemically Regulated Gene Expression

This compound derivatives have been explored for their role in chemically inducible systems that activate or inactivate gene expression in plants. This is crucial for understanding gene function and has significant implications in plant biotechnology (Padidam, 2003).

3. Anticancer Drug Development

This compound derivatives, particularly indirubin, have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), playing a crucial role in the development of antitumor therapies. Inhibition of CDK activity in human tumor cells is a major mechanism by which indirubin derivatives exert their antitumor efficacy (Marko et al., 2001).

4. Antimicrobial Potential

Tylophora indica, containing this compound, has been researched for its antimicrobial potential. It has been used traditionally for treating ailments like asthma and diarrhea, and its phenanthroindolizidine alkaloids and nonalkaloid components contribute to its biological activity (Khanna et al., 2018).

5. Nitric Oxide Synthase Inhibition

This compound-based nasal decongestants, such as oxymetazoline and xylometazoline, have been shown to inhibit nitric oxide synthase (NOS). This inhibition is relevant in the treatment of upper respiratory tract inflammation, indicating a potential therapeutic application beyond simple decongestion (Westerveld et al., 2000).

Mechanism of Action

- Although it induces intense constriction and ischemia in local nasal mucosal blood vessels, histological examination does not reveal tissue changes .

- It acts as an α-adrenergic receptor agonist, which contributes to its therapeutic effects in conditions such as nasal congestion .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Future Directions

properties

IUPAC Name |

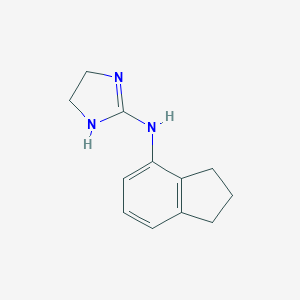

N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCWWEPJRBANHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40507-80-0 (mono-hydrochloride), 40507-86-6 (mononitrate), 56601-85-5 (hydrochloride) | |

| Record name | Indanazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40193521 | |

| Record name | Indanazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40507-78-6 | |

| Record name | Indanazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40507-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indanazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDANAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0U38EHD86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

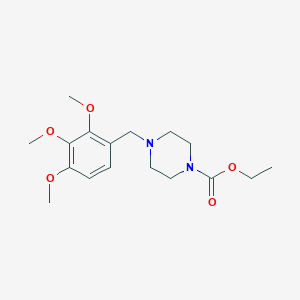

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

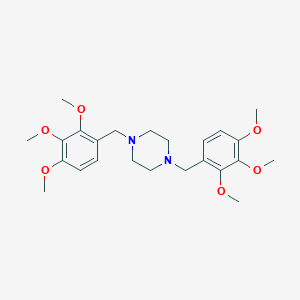

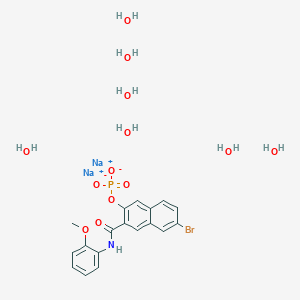

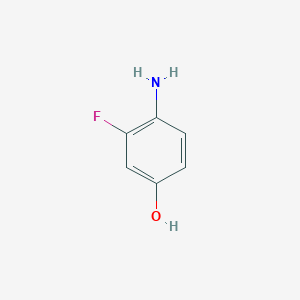

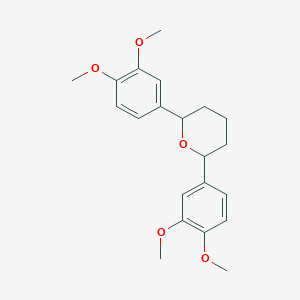

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Indanazoline?

A1: this compound exerts its decongestant effect through interaction with alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa [, ]. This action reduces blood flow and subsequently decreases swelling in the nasal passages.

Q2: How does the decongestant effect of this compound compare to Xylomethazoline?

A2: Studies comparing this compound to Xylomethazoline, another common nasal decongestant, have shown no significant difference in their decongestant effects [, ]. Both drugs demonstrate similar efficacy in reducing nasal congestion.

Q3: Does this compound affect mucociliary activity in the nasal passages?

A3: Research indicates that this compound does not significantly impact mucociliary function in the nasal passages []. This finding suggests that the drug's decongestant action does not hinder the natural clearance mechanisms of the respiratory system.

Q4: What is the chemical structure of this compound?

A4: this compound, chemically known as N-(2.3-Dihydro-1H-indan-4-yl)-2.5-dihydro-1H-imidazol-2-amine, is an imidazoline derivative [, ]. Further details on the spectroscopic characterization and confirmation of its structure can be found in the cited research articles.

Q5: What is known about the toxicity profile of this compound?

A6: Toxicity studies have been conducted on this compound monohydrochloride to evaluate its safety profile []. Specific details regarding the findings of these studies are not elaborated upon in the abstract.

Q6: What is the purpose of the galenical development research on this compound?

A7: The galenical development research focuses on formulating this compound into a suitable nasal spray dosage form []. This research aims to optimize the delivery and efficacy of the drug while ensuring product stability and patient acceptability.

Q7: Has this compound been compared to other decongestants in terms of its therapeutic safety margin?

A8: Some research suggests that this compound might have a wider therapeutic safety margin compared to other imidazoline derivatives []. This suggestion stems from observations of minimal effects at low respiratory resistance levels and strong efficacy at higher resistance levels.

Q8: What were the key findings of the study using 99mTc scanning and computerized tomography to assess this compound's effects?

A9: The study utilizing 99mTc scanning and computerized tomography aimed to evaluate the effects of this compound on nasal congestion and mucociliary activity []. The results showed statistically significant reductions in the length, width, and area of nasal conchae after treatment with this compound, indicating its effectiveness in relieving nasal congestion.

Q9: How was the structure of this compound confirmed?

A10: The structure of this compound was confirmed using spectroscopic methods [, ]. This confirmation likely involved techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze the compound's structure and molecular weight.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)